molecular formula C15H10BrFN2O B2507430 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide CAS No. 2094319-75-0

3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide

Cat. No.: B2507430
CAS No.: 2094319-75-0
M. Wt: 333.16
InChI Key: TXYKBNCAOWDPMM-UHFFFAOYSA-N
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Description

3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of bromine, cyanomethyl, and fluoro groups attached to a benzamide structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. These methods often require stringent control of temperature, pressure, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyanomethyl, and fluoro groups allows the compound to form strong interactions with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-13-8-4-7-12(14(13)17)15(20)19(10-9-18)11-5-2-1-3-6-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKBNCAOWDPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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